molecular formula C14H11N3O2 B5573140 Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone

Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone

Cat. No.: B5573140
M. Wt: 253.26 g/mol
InChI Key: PZLBFLOLJUZDNW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidin-3-yl(4-methoxyphenyl)methanone is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community Similar compounds have been found to target theVascular Endothelial Growth Factor receptor 2 (VEGFR2) , and the Interleukin receptor-associated kinase 4 (IRAK4) , which are key nodes of signaling within the innate immune system that regulate the production of inflammatory cytokines and chemokines .

Mode of Action

It is known that imidazo[1,2-a]pyrimidines can undergo various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These reactions can lead to the formation of various derivatives, which can interact with their targets in different ways.

Biochemical Pathways

The compound is known to inhibit the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth and angiogenesis .

Pharmacokinetics

The compound’s molecular weight, as provided by sigma-aldrich, is 257681 , which is within the optimal range for oral bioavailability.

Result of Action

The result of the compound’s action is the inhibition of key signaling pathways within the innate immune system, leading to the suppression of inflammatory cytokines and chemokines . This can potentially lead to the suppression of tumor growth and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of halo-carbonyl compounds with 2-aminopyridines . Another approach involves the condensation between 2-aminopyridine and 2-bromo-1,2-diarylethanone . These reactions often require catalysts such as palladium or copper and can be conducted under various conditions, including microwave-assisted synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone stands out due to its unique substitution pattern and the presence of the methoxyphenyl group. This structural feature enhances its biological activity and specificity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-11-5-3-10(4-6-11)13(18)12-9-16-14-15-7-2-8-17(12)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLBFLOLJUZDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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